3-Bromo-5-nitrophenol
Overview
Description
3-Bromo-5-nitrophenol is a compound with the molecular formula C6H4BrNO3 and a molecular weight of 218.01 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at room temperature .
Synthesis Analysis
The synthesis of 3-Bromo-5-nitrophenol involves several steps. The first step is nitration, followed by the conversion of the nitro group to an amine, and finally bromination . The nitro group is meta directing, which means that the first step needs to be the nitration and not the bromination .Molecular Structure Analysis
The molecular structure of 3-Bromo-5-nitrophenol consists of a benzene ring with a bromine atom and a nitro group attached to it . The compound has a total of 4 hydrogen bond acceptors and 1 hydrogen bond donor .Physical And Chemical Properties Analysis
3-Bromo-5-nitrophenol has a density of 1.9±0.1 g/cm3, a boiling point of 310.4±27.0 °C at 760 mmHg, and a flash point of 141.5±23.7 °C . It also has a molar refractivity of 42.4±0.3 cm3 .Scientific Research Applications
Atmospheric Concentrations of Nitrophenols : 3-Bromo-5-nitrophenol, among other nitrophenols, has been studied for its presence in urban, suburban, and rural atmospheres. These studies aim to understand the spatial and geographical variations in concentrations of nitrophenols and their role in atmospheric emissions (Morville, Scheyer, Mirabel, & Millet, 2006).
Effects on Anaerobic Systems : Research into nitrophenols has explored their toxic effects on anaerobic systems, particularly in the context of their use in manufacturing explosives, pharmaceuticals, pesticides, pigments, and dyes (Haghighi Podeh, Bhattacharya, & Qu, 1995).
Chemical Synthesis and Transformations : The role of nitrophenols in chemical reactions, such as cyclization processes and rearrangements, is a significant area of research. Studies have explored how these compounds undergo various chemical transformations (Mochalov, Surikova, & Shabarov, 1976).
Degradation by Microorganisms : Some studies have focused on how microorganisms like Ralstonia eutropha utilize nitrophenols as a source of nitrogen, carbon, and energy. This research is pivotal in understanding the biodegradation pathways of nitrophenols (Schenzle, Lenke, Spain, & Knackmuss, 1999).
Water Purification : Nitrophenols, including 3-Bromo-5-nitrophenol, have been used in designing organoclays for water purification, testing their effectiveness in removing contaminants from water (Zhou, Frost, He, & Xi, 2007).
Environmental Monitoring : The atmospheric occurrence of nitrophenols, including their sources and sinks, and the processes they undergo in the environment, are crucial areas of study. This research aids in understanding the environmental impact of these compounds (Harrison et al., 2005).
Medical and Biotechnological Applications : Some studies explore the potential of nitrophenols in medical and biotechnological applications, such as the synthesis of phenothiazines, which have a broad spectrum of pharmacological activities (Gautam et al., 2000).
Safety And Hazards
3-Bromo-5-nitrophenol is classified as dangerous, with hazard statements H302, H315, H317, H318, and H410 . Precautionary measures include avoiding breathing its mist, gas, or vapours, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .
Future Directions
While the future directions of 3-Bromo-5-nitrophenol are not explicitly mentioned in the search results, indole derivatives, which include 3-Bromo-5-nitrophenol, have been found to possess diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities .
properties
IUPAC Name |
3-bromo-5-nitrophenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrNO3/c7-4-1-5(8(10)11)3-6(9)2-4/h1-3,9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJQGLUHOAIZTNK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1O)Br)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90440759 | |
Record name | 3-bromo-5-nitrophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90440759 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-nitrophenol | |
CAS RN |
116632-23-6 | |
Record name | 3-bromo-5-nitrophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90440759 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Bromo-5-nitrophenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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